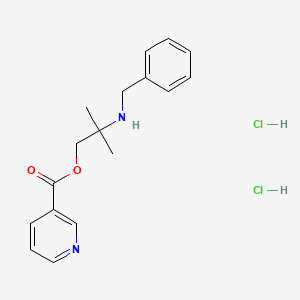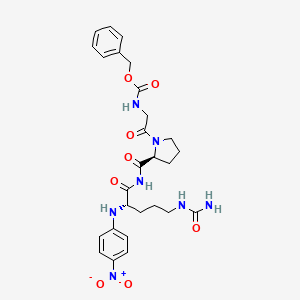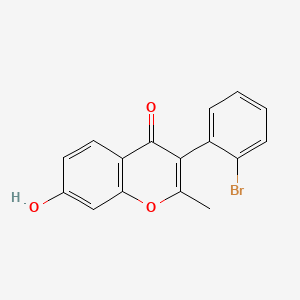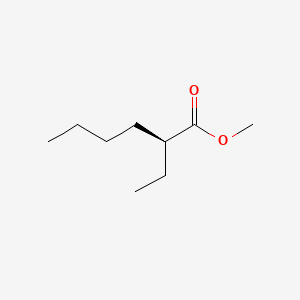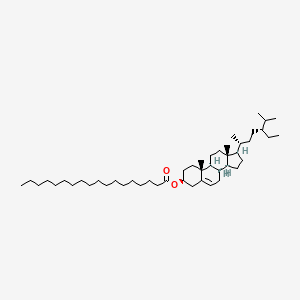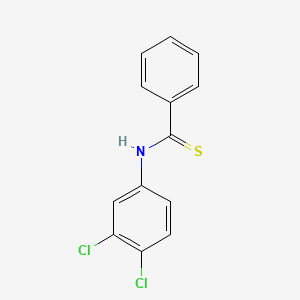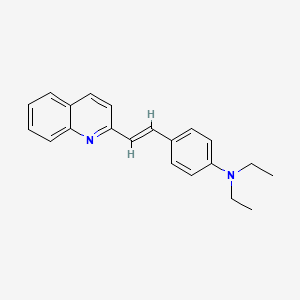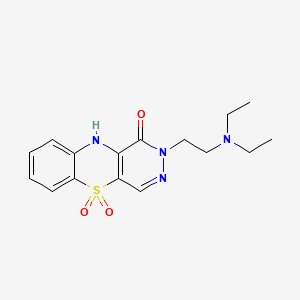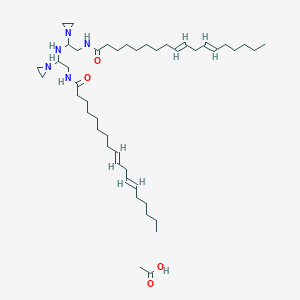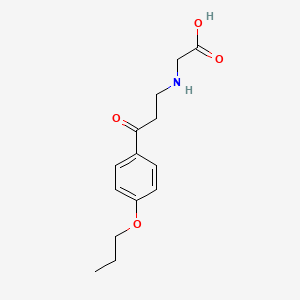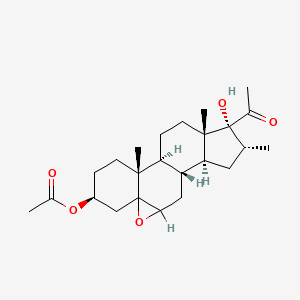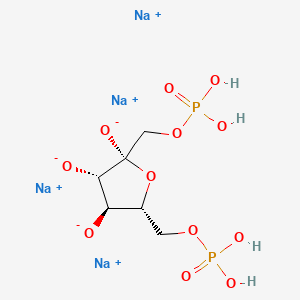
beta-D-Fructofuranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Fructofuranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt: is a chemical compound with the molecular formula C24H44Na4O48P8. It is a derivative of fructose, a simple sugar, and is characterized by the presence of two phosphate groups attached to the fructose molecule. This compound is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Fructofuranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt typically involves the phosphorylation of fructose. The process begins with the reaction of fructose with phosphoric acid in the presence of a catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the selective phosphorylation at the 1 and 6 positions of the fructose molecule .
Industrial Production Methods: In industrial settings, the production of this compound is often carried out using large-scale reactors. The process involves the continuous addition of fructose and phosphoric acid to the reactor, along with the catalyst. The reaction mixture is then purified using techniques such as crystallization and filtration to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-D-Fructofuranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phosphate groups to hydroxyl groups.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve the use of nucleophiles.
Major Products Formed:
Oxidation: Formation of fructose derivatives with different oxidation states.
Reduction: Conversion to fructose with hydroxyl groups replacing the phosphate groups.
Substitution: Formation of various substituted fructose derivatives.
Applications De Recherche Scientifique
Beta-D-Fructofuranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Plays a role in metabolic studies and enzyme assays, particularly in glycolysis and gluconeogenesis pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and as an additive in food and beverage industries.
Mécanisme D'action
The mechanism of action of beta-D-Fructofuranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt involves its interaction with specific enzymes and metabolic pathways. In biological systems, it acts as a substrate for enzymes involved in glycolysis and gluconeogenesis. The compound is phosphorylated and dephosphorylated by various kinases and phosphatases, regulating the flow of carbon through these metabolic pathways .
Comparaison Avec Des Composés Similaires
Beta-D-Fructofuranose 1,6-bisphosphate: A closely related compound with similar properties and applications.
Beta-D-Fructofuranose 2,6-bis(dihydrogen phosphate): Another derivative of fructose with phosphate groups at different positions.
D-Fructose 1,6-bisphosphate: A non-sodium salt form of the compound with similar biochemical roles.
Uniqueness: Beta-D-Fructofuranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt is unique due to its specific phosphorylation pattern and the presence of sodium ions. This gives it distinct solubility and reactivity properties compared to other similar compounds .
Propriétés
Numéro CAS |
94333-59-2 |
|---|---|
Formule moléculaire |
C6H11Na4O12P2+ |
Poids moléculaire |
429.05 g/mol |
Nom IUPAC |
tetrasodium;(2R,3S,4S,5R)-2,5-bis(phosphonooxymethyl)oxolane-2,3,4-triolate |
InChI |
InChI=1S/C6H11O12P2.4Na/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15;;;;/h3-5H,1-2H2,(H2,10,11,12)(H2,13,14,15);;;;/q-3;4*+1/t3-,4-,5+,6-;;;;/m1..../s1 |
Clé InChI |
FKDMYXFZQNVEOQ-YNSAWPIISA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@](O1)(COP(=O)(O)O)[O-])[O-])[O-])OP(=O)(O)O.[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C(C1C(C(C(O1)(COP(=O)(O)O)[O-])[O-])[O-])OP(=O)(O)O.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


